N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide
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Overview
Description
N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor properties . The unique structure of this compound, which includes a thiadiazole ring fused with a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide can be achieved through various methods. One common approach involves a multi-component reaction under solvent-free conditions, using aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]-. This reaction is often promoted by microwave irradiation, which enhances the reaction rate and yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies on antibacterial, antiviral, and anti-inflammatory effects.
Medicine: Its potential antitumor properties are of particular interest in cancer research, where it is studied for its ability to inhibit cancer cell growth.
Mechanism of Action
The mechanism of action of N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis. This binding can inhibit the activity of these enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide can be compared with other thiadiazolo[3,2-a]pyrimidine derivatives, such as:
- N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-N-methyl-2-[(4-methyl phenyl)amino]-2-oxoethanaminiu
- 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the thiadiazole and pyrimidine rings in this compound contributes to its distinct properties and potential uses .
Properties
Molecular Formula |
C14H11FN4O2S |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-(2-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C14H11FN4O2S/c1-2-11-18-19-13(21)10(7-16-14(19)22-11)17-12(20)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,17,20) |
InChI Key |
RQGWLSSGXZNPJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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